1-(5-Chloro-2-methylpyridin-3-yl)ethanone

JAK-STAT signaling Immuno-oncology Kinase inhibitor

A common challenge in kinase drug discovery is balancing fragment-like efficiency with metabolic stability. This trisubstituted pyridine acetyl scaffold provides an optimized starting point. - **Target potency:** JAK3 IC50 = 21 nM, with 4.6-5.0-fold selectivity over JAK1/JAK2. - **Physicochemical profile:** LogP 2.25, MW 169.61 Da, PSA 29.96 Ų - ideal for CNS-penetrant development. - **Supply assurance:** Multiple batch sizes available; strict quality control with HPLC purity certification.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
Cat. No. B11811956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methylpyridin-3-yl)ethanone
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Cl)C(=O)C
InChIInChI=1S/C8H8ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3
InChIKeyAVYRFWZUAYLEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-methylpyridin-3-yl)ethanone: JAK-Targeted Heterocyclic Building Block


1-(5-Chloro-2-methylpyridin-3-yl)ethanone (CAS 1256823-94-5) is a trisubstituted pyridine derivative bearing a chloro substituent at the 5-position, a methyl group at the 2-position, and an acetyl moiety at the 3-position. This heterocyclic ketone (molecular formula C₈H₈ClNO, molecular weight 169.61) combines the electrophilic reactivity of an acetyl carbonyl with the metabolic protection afforded by C5 chlorination [1]. The compound's LogP of 2.25 indicates balanced lipophilicity suitable for blood-brain barrier penetration assessment and formulation development [2].

1-(5-Chloro-2-methylpyridin-3-yl)ethanone: Advantage Over Analogs


Regioisomeric substitution on the pyridine ring is not interchangeable. The C5-chloro substituent in 1-(5-chloro-2-methylpyridin-3-yl)ethanone confers metabolic stability through oxidative protection of the pyridine C5 position, while the C2-methyl group sterically influences the conformational flexibility of substituents at the acetyl-bearing C3 position . The structurally distinct regioisomer 1-(5-chloro-3-methylpyridin-2-yl)ethanone (CAS 1256807-37-0) exhibits identical molecular formula and weight but differs fundamentally in acetyl group placement (C2 vs. C3), which alters electrophilic reactivity patterns and kinase hinge-binding geometry [1]. Similarly, 5-chloro-2-methylpyridine (CAS 72093-07-3) lacks the acetyl carbonyl entirely, eliminating the reactive handle required for downstream derivatization and pharmacophore engagement .

1-(5-Chloro-2-methylpyridin-3-yl)ethanone: Differentiation Evidence


JAK Isoform Selectivity Profile

The compound demonstrates preferential inhibition of JAK3 (IC₅₀ = 21 nM) compared to JAK1 (IC₅₀ = 96 nM) and JAK2 (IC₅₀ = 104 nM), establishing a JAK3-over-JAK1/JAK2 selectivity window of 4.6-fold and 5.0-fold respectively [1]. This pattern differentiates the compound from pan-JAK inhibitors and from JAK1-selective or JAK2-selective agents, which exhibit inverse selectivity profiles.

JAK-STAT signaling Immuno-oncology Kinase inhibitor

Lipophilicity Advantage vs. 3-Acetylpyridine

The computed LogP value of 2.25 for 1-(5-chloro-2-methylpyridin-3-yl)ethanone [1] represents a significant hydrophobic enhancement compared to the unsubstituted 3-acetylpyridine scaffold (predicted LogP ≈ 0.45) [2]. This approximately 1.8 LogP unit increase improves membrane permeability while maintaining compliance with Lipinski's Rule of Five (LogP <5).

Drug-likeness Lipinski parameters CNS penetration

Molecular Weight Advantage for Fragment-Based Discovery

With a molecular weight of 169.61 Da [1], 1-(5-chloro-2-methylpyridin-3-yl)ethanone resides in the optimal fragment space (typically <300 Da), in stark contrast to marketed JAK inhibitors such as tofacitinib (MW = 312.37 Da), baricitinib (MW = 371.42 Da), and upadacitinib (MW = 380.39 Da) [2]. This 143-211 Da mass differential enables superior ligand efficiency potential and simplified synthetic tractability for SAR exploration.

Fragment-based drug discovery Ligand efficiency Lead optimization

JAK3 Potency vs. ATP-Competitive Kinase Baseline

The JAK3 IC₅₀ of 21 nM [1] for this compound-derived scaffold establishes a potency benchmark exceeding the typical hit-finding threshold of 1-10 μM for fragment-based kinase inhibitors and approaching the 1-100 nM range characteristic of optimized lead compounds [2]. This potency is achieved at a molecular weight substantially lower than typical ATP-competitive JAK inhibitors.

Kinase selectivity JAK3 inhibition SAR optimization

1-(5-Chloro-2-methylpyridin-3-yl)ethanone: Application Scenarios


JAK3-Selective Lead Discovery and Optimization

With a demonstrated JAK3 IC₅₀ of 21 nM and 4.6-5.0-fold selectivity over JAK1/JAK2 [1], this compound serves as a validated starting scaffold for medicinal chemistry programs targeting JAK3-driven inflammatory and autoimmune indications (e.g., rheumatoid arthritis, psoriasis, transplant rejection). Its fragment-like molecular weight (169.61 Da) [2] permits extensive structural elaboration while maintaining drug-like properties.

Synthesis of Kinase Inhibitors via Acetyl Group

The electrophilic acetyl carbonyl at the pyridine C3 position provides a reactive handle for Claisen condensations, Grignard additions, reductive aminations, and heterocycle annulation reactions, enabling rapid generation of analog libraries. This contrasts with regioisomeric 1-(5-chloro-3-methylpyridin-2-yl)ethanone, where the acetyl group is positioned at C2 adjacent to the pyridine nitrogen, altering both electronic and steric reaction parameters [3].

CNS Probe Development Leveraging LogP

The computed LogP of 2.25 [4] positions this scaffold within the ideal CNS drug space (LogP 2-4). This hydrophobicity profile, combined with the compound's modest molecular weight and polar surface area (PSA = 29.96 Ų) [4], supports its use as a starting point for developing brain-penetrant JAK3 inhibitors targeting neuroinflammatory pathways in conditions such as multiple sclerosis or Alzheimer's disease.

Fragment-Based Screening and Ligand Efficiency

As a fragment-sized molecule (MW 169.61 Da) with sub-100 nM target potency [1][2], this compound exemplifies high ligand efficiency (LE). It is suitable for fragment growing, merging, and linking strategies in FBDD programs seeking to identify novel JAK3-binding chemotypes distinct from the established pyrrolopyrimidine and pyrazolopyrimidine inhibitor classes.

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